Lipophilicity Shift: XLogP3-AA of 2-Methyl-1H-1,3-diazepine vs. Parent 1,3-Diazepine and 1,4-Diazepine
The C2-methyl substitution significantly alters the computed lipophilicity of the diazepine core. 2-Methyl-1H-1,3-diazepine (target) exhibits an XLogP3-AA value of +0.2, compared to –0.7 for both the parent 2H-1,3-diazepine and 2H-1,4-diazepine, representing a shift of approximately 0.9 log units toward greater hydrophobicity [1][2]. This difference places the compound closer to the optimal lipophilicity range (XLogP ~1–3) typically sought for CNS drug-like molecules [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.2 |
| Comparator Or Baseline | 2H-1,3-Diazepine (parent): XLogP3-AA = –0.7; 2H-1,4-Diazepine: XLogP3-AA = –0.7 |
| Quantified Difference | ΔXLogP = +0.9 (vs. parent 1,3-diazepine); ΔXLogP = +0.9 (vs. 1,4-diazepine) |
| Conditions | PubChem XLogP3 3.0 algorithm (computed, not experimentally measured) |
Why This Matters
A nearly one-log increase in lipophilicity affects membrane permeability, protein binding, and metabolic clearance—parameters critical for selecting a scaffold in medicinal chemistry programs targeting intracellular or CNS receptors.
- [1] PubChem Compound CID 56992381. 2-Methyl-1H-1,3-diazepine. Computed Properties: XLogP3-AA = 0.2. View Source
- [2] PubChem Compound CID 21940724 (2H-1,3-Diazepine): XLogP3-AA = –0.7; CID 21940662 (2H-1,4-Diazepine): XLogP3-AA = –0.7. View Source
- [3] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach. ACS Chem Neurosci. 2010;1(6):435-449. doi:10.1021/cn100008c View Source
